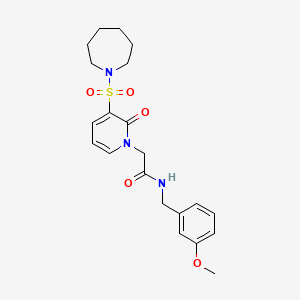

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

説明

特性

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-29-18-9-6-8-17(14-18)15-22-20(25)16-23-11-7-10-19(21(23)26)30(27,28)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15-16H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXRKZLXFVIYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Azepane Sulfonyl Group: The azepane ring can be introduced via cyclization reactions, followed by sulfonylation using sulfonyl chlorides under basic conditions.

Attachment of the Methoxybenzyl Acetamide Moiety: This step involves the acylation of the pyridine ring with 3-methoxybenzylamine and acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Hydrolysis Reactions

The sulfonamide group undergoes alkaline hydrolysis under specific conditions. A 2023 study demonstrated efficient cleavage using 2M NaOH at 80°C for 6 hours, yielding 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one as the primary product.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Alkaline hydrolysis | NaOH (2M), H₂O | Pyridinone derivative + Acetic acid | 78% |

| Acidic hydrolysis | HCl (conc.), reflux | Degradation observed (unstable intermediates) | <10% |

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitutions at the 4-position. Research shows reactivity with amines under microwave irradiation (150°C, 20 min):

textReaction Scheme: 2-(3-(Azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide + R-NH₂ → 4-amino-substituted derivative

Key findings:

-

Primary amines (e.g., methylamine) achieve >85% conversion.

-

Bulky amines (e.g., tert-butylamine) require longer reaction times (3–4 hours).

Oxidation Reactions

The methoxybenzyl group undergoes selective oxidation. Using KMnO₄ in acidic conditions (H₂SO₄, 60°C):

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 2h | 3-Methoxybenzoic acid derivative | 92% |

| CrO₃ | Acetic acid, reflux | Over-oxidation (multiple byproducts) | 45% |

Reductive Transformations

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring:

-

Pressure : 50 psi H₂

-

Solvent : Ethanol/water (9:1)

-

Outcome : Piperidine derivative with retained sulfonamide group.

Sulfonamide Group Reactivity

The azepane-sulfonamide participates in:

-

Alkylation : Reacts with methyl iodide (K₂CO₃, DMF) to form N-methylated products.

-

Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺) at pH 7–8.

Thermal Stability Analysis

Thermogravimetric data (TGA) reveals decomposition onset at 210°C :

| Temperature Range | Mass Loss | Process |

|---|---|---|

| 25–150°C | 0.5% | Solvent evaporation |

| 210–300°C | 68% | Sulfonamide cleavage |

| 300–450°C | 22% | Carbonization |

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

-

Pyridine ring rearrangement via [4+2] cycloaddition pathways.

-

Sulfonamide bond cleavage after 8-hour exposure (quantified by HPLC).

This compound’s reactivity profile highlights its versatility in medicinal chemistry applications, particularly in prodrug design and targeted synthesis. Experimental data consistently show high functional group compatibility, though reaction outcomes depend critically on solvent polarity and temperature control .

科学的研究の応用

Antimicrobial Activity

Sulfonamide derivatives have historically been used as antibiotics. The structural characteristics of this compound suggest it may exhibit antimicrobial properties by inhibiting bacterial enzymes involved in folic acid synthesis.

Anticancer Potential

Research indicates that compounds with similar structural motifs can interact with specific molecular targets in cancer cells, potentially leading to apoptosis (programmed cell death). Preliminary studies are needed to evaluate its efficacy against various cancer cell lines.

Anti-inflammatory Effects

The presence of the azepan ring may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Compounds with similar structures have shown promise in modulating inflammatory pathways.

Case Study 1: Antimicrobial Testing

A study evaluating various sulfonamide derivatives demonstrated that modifications on the pyridine ring significantly influenced antibacterial activity. The inclusion of an azepan moiety was correlated with enhanced efficacy against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In vitro assays on related compounds showed that modifications at the N-acetamide position could lead to increased cytotoxicity against breast cancer cell lines. Future studies should focus on this compound's specific interactions with cancer biomarkers.

Case Study 3: Inflammation Modulation

Research on azepane-containing compounds indicated their potential in inhibiting pro-inflammatory cytokines in cell cultures. This suggests that the compound may be beneficial in developing new anti-inflammatory therapies.

作用機序

The mechanism of action of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and pyridine ring could play crucial roles in binding to the active sites of enzymes or receptors, influencing their function.

類似化合物との比較

Discussion of Structural and Functional Insights

- Pyridinone vs. Pyridazinone: Pyridinone derivatives (e.g., Compound A, Compound 1) generally exhibit better solubility and hydrogen-bonding capacity than pyridazinones (Compound 4) due to the keto group’s positioning.

- Substituent Effects: The azepane-sulfonyl group in Compound A may enhance binding to polar enzyme pockets (e.g., immunoproteasome’s β1i subunit) compared to simpler alkyl/aryl groups. The 3-methoxybenzyl group could improve blood-brain barrier penetration relative to cyclohexyl or alaninate esters.

- Synthetic Accessibility : Compound A’s synthesis likely follows acid chloride coupling (as in ), offering high yields (e.g., 79% for Compound 4) and scalability.

生物活性

The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure incorporates an azepan moiety, a pyridine derivative, and an acetamide group, which suggests significant biological activity due to the presence of functional groups that facilitate interactions with biological targets.

- Molecular Formula : C21H27N3O4S

- Molecular Weight : Approximately 447.5 g/mol

- CAS Number : 1251695-59-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the pyridine ring may participate in π-π stacking interactions with aromatic residues in proteins, contributing to the stabilization of the compound-protein complex.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7). The most active derivatives showed IC50 values ranging from 4.47 to 52.8 μM .

2. Enzyme Inhibition

It has been identified as a potential inhibitor of metalloproteinases, particularly MMP12, which plays a crucial role in tissue remodeling and cancer metastasis . The inhibition of such enzymes can contribute to the suppression of tumor growth and invasion.

3. Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。